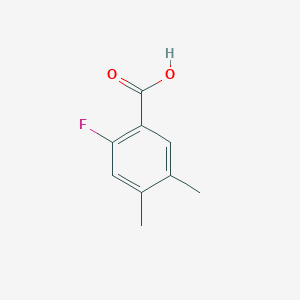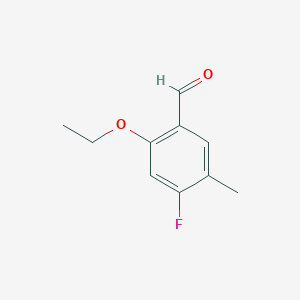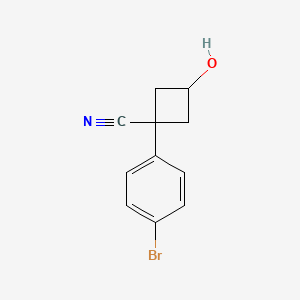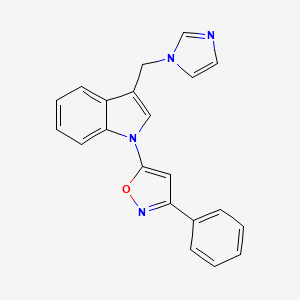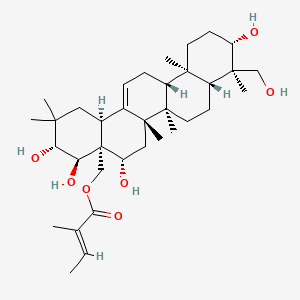
28-O-Tigloylgymnemagenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
28-O-Tigloylgymnemagenin is a natural compound belonging to the triterpenoid family. It has a molecular formula of C35H56O7 and a molecular weight of 588.81 g/mol. This compound is known for its significant impact on glucose metabolism regulation and attenuation of adipogenesis, making it highly relevant in the research of obesity, diabetes, and metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 28-O-Tigloylgymnemagenin typically involves the esterification of gymnemagenin with tiglic acid. The reaction conditions often include the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of gymnemagenin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
28-O-Tigloylgymnemagenin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
28-O-Tigloylgymnemagenin is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying triterpenoid chemistry and reaction mechanisms.
Biology: It is used to investigate its effects on cellular processes, particularly those related to glucose metabolism and adipogenesis.
Medicine: Its potential therapeutic effects on obesity, diabetes, and metabolic disorders are of significant interest.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals aimed at managing metabolic health.
Wirkmechanismus
The mechanism of action of 28-O-Tigloylgymnemagenin involves its interaction with molecular targets and pathways related to glucose metabolism and adipogenesis. It modulates the activity of enzymes and receptors involved in these processes, thereby exerting its effects on metabolic health.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
21-O-Tigloylgymnemagenin: Another triterpenoid with similar structural features but different functional groups.
Gymnemosides: A group of compounds derived from gymnemagenin with various ester and acetyl modifications.
Uniqueness
28-O-Tigloylgymnemagenin is unique due to its specific esterification with tiglic acid, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C35H56O7 |
|---|---|
Molekulargewicht |
588.8 g/mol |
IUPAC-Name |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-3,4,5,10-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H56O7/c1-9-20(2)29(41)42-19-35-22(16-30(3,4)27(39)28(35)40)21-10-11-24-31(5)14-13-25(37)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)38/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
InChI-Schlüssel |
BTVFRNWFOQDQSF-DQGOMBRUSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |
Kanonische SMILES |
CC=C(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


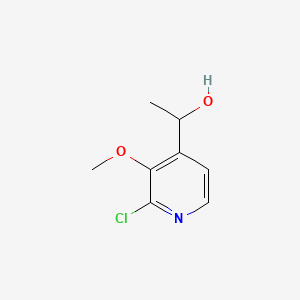
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
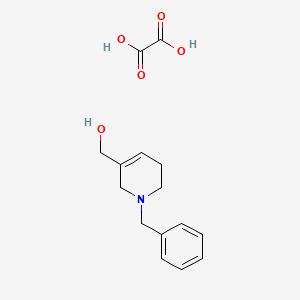
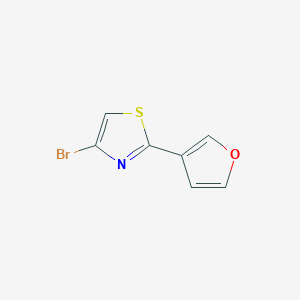
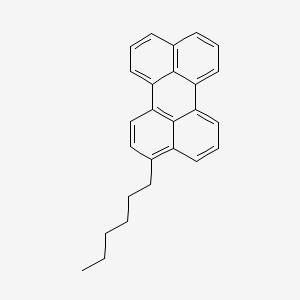
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
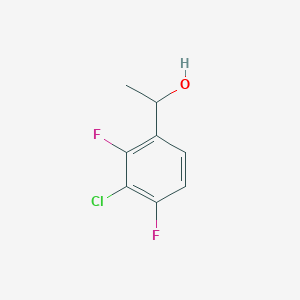
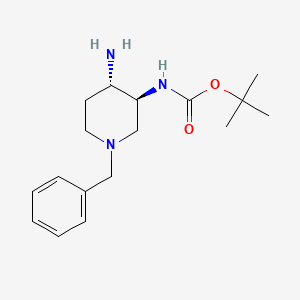
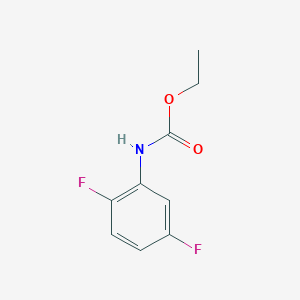
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
